Product packaging for fs(1)Ya protein(Cat. No.:CAS No. 135315-84-3)

fs(1)Ya protein

Cat. No.: B1178210
CAS No.: 135315-84-3
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Description

The fs(1)Ya protein (Young Arrest) is a maternally-expressed, essential nuclear protein in Drosophila melanogaster , critically required for the initiation of the first mitotic division in early embryogenesis . This developmentally regulated protein exhibits a dynamic subcellular localization; it is cytoplasmic in developing oocytes and translocates to the nuclear lamina upon egg activation, where its distribution parallels that of lamin . Its function is a key control point for the transition between meiosis and mitosis . Mechanistically, the this compound associates with the nuclear lamina of pronuclei and cleavage nuclei and is capable of binding directly to both DNA and histone H2B, suggesting its role is to connect the lamina to chromosomes and aid in nuclear organization . Mutational analyses demonstrate that loss of functional YA leads to embryonic arrest prior to the first mitotic division, characterized by abnormal nuclear envelopes and defects in proper chromatin condensation . Research indicates that the N- and C-terminal domains of the protein are particularly important for its function and self-interaction . This protein is an indispensable tool for researchers studying cell cycle regulation, nuclear envelope dynamics, chromatin organization, and the maternal-to-zygotic transition in a classic developmental genetics model system.

Properties

CAS No.

135315-84-3

Molecular Formula

C10H12N2O2

Synonyms

fs(1)Ya protein

Origin of Product

United States

Molecular Biology and Genetics of Fs 1 Ya Protein

Genomic Organization and Transcriptional Regulation of the fs(1)Ya Locus

The fs(1)Ya gene resides within a specific genomic region of the Drosophila X chromosome. Its expression is primarily maternal, with the transcript and protein being supplied by the mother to the developing oocyte and early embryo. alliancegenome.orgnih.govflybase.org

The fs(1)Ya gene was identified as a maternal-effect locus essential for embryonic mitosis. nih.gov It encodes a hydrophilic protein with a predicted molecular weight of 91.3 kDa. nih.gov Sequence analysis has revealed the presence of potential phosphorylation target sites and nuclear localization signals within the protein sequence, consistent with its observed cell cycle-dependent nuclear localization. nih.govuniprot.org Immunoelectron microscopy studies have demonstrated that the fs(1)Ya protein is localized to the nuclear envelope, paralleling the distribution of lamin, suggesting its role as a nuclear lamina protein. nih.govnih.govsdbonline.org

While detailed analysis of specific transcriptional control elements and the fs(1)Ya promoter is not extensively described in the provided search results, it is established that the gene is maternally expressed. alliancegenome.orgnih.govflybase.org This implies the presence of regulatory elements that govern its transcription during oogenesis. Transcriptional regulation in eukaryotes involves complex interactions between transcription factors, cis-regulatory elements like enhancers and promoters, and the chromatin structure. mdpi.comresearchgate.netresearchgate.netelifesciences.org The maternal expression pattern of fs(1)Ya suggests control by factors active during female germline development.

Maternal fs(1)Ya RNA is synthesized during oogenesis in the female germline cells, specifically in nurse cells and oocytes, starting from approximately stage 7 of egg chamber development. researchgate.netflybase.org This maternal RNA is then transported into the developing oocyte. The this compound is synthesized from this maternal RNA during postoogenic maturation and persists throughout embryogenesis, with levels gradually decreasing in later stages. nih.govflybase.org The stability of maternal RNAs is crucial for providing essential factors for early embryonic development before the onset of zygotic transcription. frontiersin.org The persistence of this compound levels in unfertilized eggs for several hours indicates a degree of stability for the maternal transcript or protein. flybase.org

Genetic Dissection of fs(1)Ya Function

Genetic studies, including the analysis of different fs(1)Ya alleles and complementation tests, have been instrumental in dissecting the essential functions of the this compound during early embryogenesis. nih.govalliancegenome.orgoup.com

Analysis of various fs(1)Ya mutant alleles has revealed a spectrum of developmental defects. Strong Ya mutations lead to early embryonic arrest, typically before the first mitotic division. sdbonline.orgnih.gov These mutant embryos often exhibit abnormal nuclear envelopes. sdbonline.orgnih.gov Unfertilized eggs from Ya mutant females can show nuclei of different sizes and condensation states, suggesting defects in the proper fusion of meiotic products immediately after meiosis. sdbonline.orgnih.govnih.gov Leaky Ya alleles, which retain some residual protein function, may allow embryos to proceed through a few abnormal divisions before arresting. nih.gov These phenotypic analyses indicate that fs(1)Ya is essential for the proper formation and function of the nuclear envelope and for coordinated nuclear events during the transition from meiosis to mitosis. sdbonline.orgnih.govresearchgate.netmolbiolcell.org

Research findings on fs(1)Ya mutant phenotypes:

Allele TypeEmbryonic PhenotypeNuclear Morphology
Strong MutantsEarly embryonic arrest (before first mitosis) sdbonline.orgnih.govAbnormal nuclear envelopes sdbonline.orgnih.gov, nuclei of different sizes/condensation nih.gov
Leaky MutantsArrest after several abnormal divisions nih.govAbnormal nuclear envelopes nih.gov

Studies have also shown that fs(1)Ya function is required during and after egg maturation for proper chromatin condensation. sdbonline.orgnih.govmolbiolcell.org The protein's ability to bind DNA and histone H2B suggests a role in organizing chromatin structure in early embryos, potentially facilitating DNA replication. researchgate.netalliancegenome.orgmolbiolcell.orgbiologists.com

Data from a hypothetical complementation analysis (illustrative based on search findings):

Allele 1Allele 2Complementation ResultImplication
Yamut1Yamut1No ComplementationAlleles at the same locus
YaleakyAYaleakyBPartial ComplementationDifferent functional domains affected, potential interaction
YanullYanullNo ComplementationComplete loss of function

Genetic interaction studies have also linked fs(1)Ya to other genes involved in DNA replication, such as gnu (giant nuclei), further supporting its role in coordinating nuclear events during early development. flybase.org

Identification of Genetic Interactors and Modifiers

Research into the molecular biology of the Drosophila melanogaster this compound has identified key genetic interactors, providing insight into its essential functions during early embryonic development. The this compound is a critical component of the nuclear envelope and is required for the initiation of embryonic mitotic divisions. nih.govnih.gov Its proper localization and function are dependent on interactions with other nuclear proteins.

A significant genetic interactor identified for fs(1)Ya is Lamin Dm0 (Lam). flybase.orgbiologists.com Studies utilizing yeast two-hybrid assays have demonstrated a physical interaction between fs(1)Ya and Lamin Dm0. biologists.com This interaction appears to be mediated by the C-terminal region of the this compound, specifically residues 506-696, which were found to be sufficient for binding to full-length Lamin Dm0 in yeast two-hybrid screens. biologists.com Deletion of this C-terminal region from fs(1)Ya resulted in a failure of the protein to localize to the nuclear periphery in Drosophila, despite still being able to enter the nucleus. biologists.com This finding supports a model where interaction with the polymerized lamin network at the nuclear periphery is crucial for targeting and/or retaining fs(1)Ya at the nuclear envelope. biologists.com

The interaction between fs(1)Ya and Lamin Dm0 is considered vital for the proper assembly and function of the nuclear lamina during the rapid cleavage divisions of the early Drosophila embryo. biologists.combiologists.com While fs(1)Ya is not required for the de novo formation of nuclear structures, its association with chromatin, particularly at polytene chromosome interbands, suggests a role in connecting the lamina and chromosomes, thereby contributing to nuclear organization. biologists.com

Protein-protein interaction databases, such as BioGRID, list interactors for fs(1)Ya (UniProt accession P25028) in Drosophila melanogaster. BioGRID indicates a total of 2 interactors for fs(1)Ya based on available data. uniprot.orgthebiogrid.org Evidence supporting these interactions includes both physical and genetic data. thebiogrid.org

The identification of Lamin Dm0 as a direct physical interactor highlights a critical molecular partnership for fs(1)Ya function. Further research into other potential genetic interactors and modifiers, as suggested by database entries, could reveal additional pathways and proteins that regulate fs(1)Ya activity and its essential role in embryonic mitosis and nuclear organization.

Identified Genetic Interactor

Interactor NameOrganismInteraction Type (Evidence)Experimental MethodRegion of fs(1)Ya InvolvedFunctional Implication
Lamin Dm0 (Lam)Drosophila melanogasterPhysical (Yeast Two-Hybrid)Yeast Two-Hybrid AssayC-terminal (aa 506-696)Nuclear envelope targeting/retention

The this compound, also known as Young Arrest (YA), is a crucial maternally-expressed protein in Drosophila melanogaster required for the initiation of embryonic cleavage divisions. alliancegenome.orgpnas.orgflybase.org It is an essential component of the early embryonic nuclear lamina. biologists.comnih.govdntb.gov.ua Mutant zygotes lacking functional YA arrest in the initial division cycles following fertilization. biologists.com

Cellular Localization and Dynamic Behavior of Fs 1 Ya Protein

Cell Cycle-Dependent Dynamics of fs(1)Ya Protein Localization

Below is a summary of this compound localization during the cell cycle:

Cell Cycle StageSubcellular Localization
InterphaseNuclear Envelope, Nuclear Lamina, Nucleoplasm
MetaphaseNuclear Envelope, Nuclear Lamina, Nucleoplasm
AnaphaseDispersed in Nucleoplasm and Cytoplasm
TelophaseDispersed in Nucleoplasm and Cytoplasm
Post-Anaphase/TelophaseReappears at Nuclear Periphery (after Lamin)
Developing OocyteCytoplasmic
Egg ActivationEnters Nuclei

Developmental Regulation of this compound Localization

The localization of this compound is tightly controlled across different developmental stages, particularly during the transition from oogenesis to embryogenesis. This regulation is critical for its essential role in early mitotic divisions. biologists.comnih.govnih.gov

Oocyte Maturation and Egg Activation-Induced Nuclear Entry

During the development of the oocyte within egg chambers, this compound is synthesized and accumulates in the cytoplasm of nurse cells and the oocyte. flybase.orgnih.gov In this stage, the protein is largely excluded from the nuclei. flybase.orgnih.gov

A significant shift in fs(1)Ya localization occurs upon egg activation. This process, which marks the transition from a quiescent oocyte to a developing embryo, triggers the ability of fs(1)Ya to enter the nucleus. alliancegenome.orgflybase.orgnih.gov Following egg activation, fs(1)Ya becomes incorporated into the nuclear lamina in both unfertilized eggs and newly formed embryos. flybase.orgnih.gov

This change in localization is strongly correlated with alterations in the phosphorylation state of the this compound. flybase.orgnih.gov fs(1)Ya found in ovaries is hyperphosphorylated compared to the protein present in unfertilized eggs and embryos. nih.gov Dephosphorylation of fs(1)Ya during egg activation is linked to its subsequent nuclear entry. alliancegenome.orgflybase.org Research suggests that a specific threonine residue at position 443 (443T) may be a key phosphorylation site involved in this developmental control mechanism, potentially targeted by kinases such as cyclin-dependent protein kinase and mitogen-activated protein kinase. nih.gov Quantitative proteomic studies have indicated that this compound levels become elevated during oocyte maturation. pnas.org

Localization in Early Cleavage Stage Embryos

In the rapid cleavage stage embryos of Drosophila, this compound exhibits a cell cycle-dependent localization pattern within the nuclear envelope. nih.govbiologists.comresearchgate.netnih.gov It is found as a component of the nuclear lamina, a protein meshwork underlying the inner nuclear membrane. alliancegenome.orgflybase.orgnih.govbiologists.comresearchgate.net

During interphase and metaphase, fs(1)Ya is localized to the nuclear envelope. nih.govuniprot.orguoa.gr However, its behavior differs from that of lamins during later mitotic phases. nih.gov During anaphase and telophase, fs(1)Ya disperses into the nucleoplasm and cytoplasm. nih.govuniprot.orguoa.gr This dynamic relocalization suggests a specific role for fs(1)Ya during different stages of the rapid embryonic cell cycles.

Beyond the somatic nuclei, this compound is also detected in polar bodies and the endoreplicating yolk nuclei within early cleavage stage embryos. nih.gov This broader presence suggests potential roles in these specialized nuclear environments as well. nih.gov Studies involving ectopically expressed fs(1)Ya in other cell types, such as tissue culture cells, neuroblasts, and male accessory glands, also demonstrate a cell cycle-dependent nuclear localization, indicating that this regulatory mechanism is not solely dependent on factors exclusive to the maternal environment. nih.gov

fs(1)Ya is recognized as an essential component of the early embryonic nuclear lamina, being required for the initiation of the first mitotic division. flybase.orgnih.govbiologists.comnih.govnih.gov It has been shown to bind directly and specifically to DNA and also associates with histone H2B. alliancegenome.orgflybase.orgresearchgate.netmolbiolcell.org This ability to associate with chromatin suggests a potential function in linking the nuclear lamina to chromosomes, contributing to nuclear organization. biologists.comresearchgate.netmolbiolcell.orgresearchgate.net Furthermore, fs(1)Ya is needed for proper chromatin condensation at the completion of meiosis. researchgate.netnih.govnih.govmolbiolcell.orgresearchgate.net During the initial two hours of zygotic development, fs(1)Ya acts as a peripheral protein of the inner nuclear membrane and interacts with lamin Dm0. researchgate.netresearchgate.net

Expression Profile Across Drosophila Development

fs(1)Ya is characterized as a maternally-expressed protein, meaning its transcript and protein are provided by the mother to the egg. alliancegenome.orgflybase.org The protein is synthesized during postoogenic maturation and persists throughout the entirety of embryogenesis. nih.govuniprot.org

The transcript for fs(1)Ya is present during oogenesis, specifically detected in germ-line cells starting from stage 7 of egg chamber development, and continues to be found in early embryos. researchgate.net While the transcript is present earlier, the protein is primarily detected in mature eggs and embryos. flybase.org Interestingly, this compound is reported as not being detected in adult males, females, or ovaries (this likely refers to protein levels, which can differ from transcript presence). flybase.org The translation of the maternal fs(1)Ya mRNA is independent of fertilization. flybase.org

Analysis of gene expression profiles across Drosophila development indicates that fs(1)Ya is among the maternal genes whose transcript levels decrease during the initial 0 to 6.5 hours of embryonic development. researchgate.netresearchgate.net Conversely, quantitative proteomic analysis reveals that this compound levels become elevated during the process of oocyte maturation. pnas.org

Below is a summary of fs(1)Ya localization and expression across key developmental stages:

Developmental StageCellular LocalizationExpression/Protein Level Notes
Developing Oocyte/Nurse CellsCytoplasmic, excluded from nucleiTranscript present (from Stage 7), Protein synthesized, Elevated during maturation
Egg ActivationAcquires ability to enter nuclei, enters nuclear laminaCorrelates with dephosphorylation
Unfertilized EggIncorporated into nuclear laminaProtein detected
Early Cleavage Stage EmbryoNuclear envelope/lamina (Interphase-Metaphase), Dispersed (Anaphase-Telophase), Also in polar bodies and yolk nucleiProtein persists, Transcript decreases (0-6.5 hrs)
Adult Males, Females, OvariesNot detected (protein level)

Functional Contributions of Fs 1 Ya Protein in Early Development

Essential Role in Embryonic Mitotic Divisions

The fs(1)Ya protein is essential for the initiation and proper execution of embryonic mitotic divisions. alliancegenome.orgbiologists.comuniprot.orgsdbonline.orgflybase.org Mutant embryos lacking functional YA protein exhibit developmental arrest in the initial division cycles after fertilization. biologists.comsdbonline.orgnih.govnih.gov This arrest highlights its indispensable role in the rapid and synchronous nuclear divisions characteristic of early Drosophila development. researchgate.net

Requirement for Subsequent Syncytial Mitoses

Beyond the first division, this compound is also required for subsequent syncytial mitoses. biologists.comflybase.org Although the most severe arrest phenotype is observed at the first division, some leaky fs(1)Ya mutants can progress beyond this stage but subsequently arrest after several abnormal divisions. nih.gov The presence of YA at the nuclear envelope throughout early embryo development suggests its necessity for all syncytial mitoses, not solely the initial zygotic division. researchgate.net Embryos derived from mothers lacking this nuclear envelope protein are unable to initiate the syncytial mitotic cycles. researchgate.net

Involvement in Nuclear Organization and Structural Integrity

The this compound contributes to the organization and structural integrity of the nucleus in early embryos. biologists.com It is a component of the nuclear lamina, a protein meshwork underlying the inner nuclear membrane that provides structural support to the nucleus and serves as anchoring sites for interphase chromosomes. biologists.comsdbonline.org

Contribution to Nuclear Envelope Architecture

This compound is a cell cycle-dependent component of the nuclear envelope required for embryonic mitosis. uniprot.orgnih.gov It localizes to the nuclear envelope in a cell cycle-dependent manner in cleavage stage embryos. nih.gov Immunoelectron microscopy studies have shown that the distribution of this compound parallels that of lamin, indicating its presence in the nuclear lamina. nih.gov While YA is a nuclear lamina protein, in vitro studies demonstrate that it is not required for the de novo formation of nuclear structures surrounded by membranes and lamins. biologists.com This suggests its role is not in the initial assembly of the nuclear envelope but rather in its specific functions during early development.

Role in Nuclear Lamina Formation

As a nuclear lamina protein, fs(1)Ya is involved in the formation and function of this structure in early embryos. flybase.orguniprot.orgnih.gov It interacts with Lamin Dm0, the major constituent of the nuclear lamina in Drosophila eggs and early embryos. nih.govbiologists.compsu.edu The C-terminal region of YA is necessary and sufficient for interaction with lamin. psu.edu This interaction with polymerized Lamin Dm0 is proposed to mediate or stabilize the localization of YA in the nuclear lamina. nih.govbiologists.compsu.edu However, studies with mutant extracts capable of assembling de novo nuclear structures with localized lamin suggest that YA is not necessary for the fundamental formation of the lamina in meiotic products. biologists.com Instead, its role appears to be more specific to the dynamic requirements of the nuclear lamina during early embryonic cell cycles.

Modulation of Chromatin Dynamics and Chromosome Organization

The this compound plays a role in modulating chromatin dynamics and chromosome organization during early development. alliancegenome.orgflybase.orgbiologists.commolbiolcell.org Its sequence predicts potential DNA binding motifs, suggesting a function in connecting the lamina and chromosomes to aid in nuclear organization. biologists.com YA has been shown to associate with chromatin in vitro and with polytene chromosomes when ectopically expressed. biologists.comnih.govdntb.gov.ua This association indicates its capacity to interact with chromatin. biologists.com

Research indicates that YA can bind directly and specifically to chromatin through interactions with DNA and histone H2B. molbiolcell.orgnih.gov It binds to DNA with a preference for double-stranded DNA and interacts with histone H2B. molbiolcell.orgnih.gov These interactions are mediated by four domains distributed along the YA molecule. molbiolcell.orgnih.gov The binding affinity of YA to chromatin is similar to that of Drosophila lamin Dm0. molbiolcell.orgnih.gov

Mutations in the fs(1)Ya gene lead to abnormal chromatin condensation and issues with the postmeiotic association of pronuclei. molbiolcell.orgnih.gov Nuclei within YA-deficient eggs show a lack of coordination in their condensation state. molbiolcell.org The phenotype of fs(1)Ya mutants suggests that YA may be essential for achieving the proper chromatin condensation state at the end of female meiosis in Drosophila. molbiolcell.orgnih.gov It is hypothesized that YA's binding to DNA and histone H2B mediates the proper chromosome condensation state during the transition from meiosis to mitosis. molbiolcell.orgnih.gov While YA is not required for chromatin decondensation itself, its interaction with chromatin and the nuclear envelope is suggested to be necessary for proper organization during early embryogenesis. biologists.commolbiolcell.org

Regulation of Chromatin Condensation State

This compound plays a significant role in regulating the chromatin condensation state during early development. Eggs and embryos deficient in functional YA exhibit abnormal chromatin condensation. biologists.commolbiolcell.orgnih.govnih.gov This suggests that YA is important for chromosome organization during these critical stages. The abnormal condensation observed in Ya mutant eggs is consistent with YA's potential involvement in the interaction between interphase chromatin and the nuclear lamina. biologists.com

Studies have shown that YA has the capacity to associate with chromatin. Ectopically expressed YA in polytene cells associates with polytene chromosomes, primarily at interbands. biologists.com Furthermore, embryonic YA protein can associate with decondensed Xenopus sperm chromatin in vitro. biologists.com These findings indicate that YA can bind directly to chromatin. molbiolcell.org This binding occurs through interactions with both DNA and histone H2B, mediated by four domains within the YA protein. molbiolcell.org

The abnormal chromatin condensation in Ya mutant eggs and embryos suggests that YA is necessary to convert pronuclei from a post-meiotic state to a mitotic state. biologists.com Without proper maintenance of nuclear organization, including appropriate chromatin condensation, development is arrested, as observed in YA-deficient embryos. biologists.com

Mediation of Chromatin-Nuclear Envelope Interactions

The nuclear lamina, where this compound localizes, serves as a structural backbone for the nucleus and provides anchoring sites for interphase chromosomes. biologists.com YA's localization to the nuclear lamina and its ability to bind chromatin suggest a role in connecting chromatin to the nuclear envelope, thereby aiding in nuclear organization during early embryogenesis. biologists.commolbiolcell.org

YA is normally found at the nuclear periphery and throughout the nucleoplasm. nih.govmolbiolcell.org Its binding to both lamin (a major nuclear lamina protein) and chromatin, potentially through overlapping domains, could facilitate bringing chromatin into proximity with the nuclear envelope. molbiolcell.org This interaction is hypothesized to be important for the dynamics of chromosome decondensation and condensation, processes that occur at chromosomal regions on the nuclear envelope in Drosophila embryos. biologists.commolbiolcell.org

Critical Function in Pronuclear Development and Apposition

This compound is critically involved in pronuclear development and apposition, which are essential steps for the initiation of embryonic mitosis. The majority of eggs laid by Ya mutant females arrest at the pronuclear apposition stage. royalsocietypublishing.orgresearchgate.net This arrest likely occurs at the transition from S phase to M phase of the first zygotic cycle. royalsocietypublishing.org

YA localizes to the nuclear envelope of apposed pronuclei. royalsocietypublishing.orgresearchgate.net Its presence at the nuclear envelope throughout early embryo development suggests a requirement not only for the first zygotic division but potentially for subsequent syncytial mitoses as well. researchgate.net

Abnormalities in Meiotic Product Fusion in fs(1)Ya Mutants

In Ya mutant unfertilized eggs, abnormalities in chromosome condensation are observed in the meiotic products. biologists.comnih.gov These eggs contain nuclei of different sizes and condensation states, which appears to be due to abnormal fusion of the meiotic products immediately after meiosis. nih.govnih.gov While meiosis itself, including chromosome segregation, proceeds normally in eggs from Ya-deficient females, the resulting haploid products undergo inappropriate associations with one another and with the male pronucleus in fertilized eggs. nih.gov

Influence on Male Pronucleus Formation

Following fertilization, the sperm nucleus decondenses and forms the male pronucleus, acquiring a new nuclear envelope containing YA. biologists.com This reorganization of the sperm nucleus to become the paternal pronucleus involves chromatin decondensation and the recruitment of maternally provided proteins, including YA. researchgate.netresearchgate.net While fertilized eggs lacking functional YA do convert the sperm nucleus to a male pronucleus, this pronucleus, along with the abnormally condensed nuclei from female meiosis, fails to associate correctly. nih.gov This indicates that while YA is present in the newly formed male pronuclear envelope, its absence disrupts subsequent proper development and interaction with the female meiotic products.

Requirement for Pronuclear Apposition

Pronuclear apposition, the process where the female and male pronuclei migrate towards each other and align, is essential for the formation of a bipolar mitotic spindle for the first mitosis. oup.comoup.com The centrosomes accompanying the male pronucleus form the sperm aster, which guides the female pronucleus towards the male pronucleus, leading to apposition. oup.comoup.com

This compound is detected at the nuclear envelope of apposed pronuclei. royalsocietypublishing.org The majority of Ya mutant embryos arrest at the pronuclear apposition stage, highlighting YA's critical requirement for this process. royalsocietypublishing.orgresearchgate.net Without functional YA, the fertilized egg arrests at the pronuclear stage, and mitosis never occurs. molbiolcell.orgnih.gov This suggests that YA function is needed at a control point following meiosis II and the initiation of the first post-meiotic S phase, a point sensitive to the chromatin condensation state of the haploid meiotic products. nih.gov

The effect of excess ELYS, another protein involved in pronuclear apposition, is reminiscent of the phenotype induced by fs(1)Ya mutations, further supporting YA's role in this process. oup.comoup.com

Data Tables

While specific quantitative data tables were not consistently available across the search results for direct inclusion, the research findings can be summarized qualitatively in tables illustrating the phenotypes observed in fs(1)Ya mutants.

Table 1: Summary of Phenotypes in fs(1)Ya Mutant Embryos

Developmental Stage AffectedObserved PhenotypeKey References
Early EmbryogenesisDevelopmental arrest in the first division cycles following fertilization. flybase.orgbiologists.comnih.gov
Chromatin OrganizationAbnormal chromatin condensation in eggs and embryos. biologists.commolbiolcell.orgnih.govnih.gov
Meiotic ProductsAbnormal fusion of meiotic products immediately after meiosis in unfertilized eggs. nih.govnih.gov
Fertilized EggsInappropriate associations between female meiotic products and the male pronucleus. nih.gov
Pronuclear DevelopmentFailure of male pronucleus and female meiotic products to associate correctly. nih.gov
Pronuclear AppositionArrest at the pronuclear apposition stage. royalsocietypublishing.orgresearchgate.net
Mitosis InitiationFailure to initiate the first embryonic mitosis. molbiolcell.orgnih.govresearchgate.netnih.gov

Table 2: Molecular Interactions and Localization of this compound

Interaction/Localization SiteDetailsKey References
Nuclear LaminaEssential component; localization is cell cycle dependent in cleavage stage embryos. uniprot.orgnih.govflybase.orgbiologists.com
NucleoplasmPresent in the nucleoplasm of pronuclei and cleavage nuclei. oup.comuniprot.org
ChromatinCapable of associating with decondensed chromatin; binds directly to DNA and Histone H2B. flybase.orgbiologists.commolbiolcell.orgresearchgate.net
DNABinds directly to DNA, with a preference for double-stranded DNA. Mediated by four domains. molbiolcell.org
Histone H2BBinds directly to Histone H2B. Mediated by four domains. molbiolcell.org
LaminAssociates with lamin; potential interaction with lamin Dm0. flybase.orgbiologists.comnih.gov
Nuclear EnvelopeComponent of the nuclear envelope in cleavage nuclei, pronuclei, and nonmitotic nuclei. Cell cycle dependent. oup.comnih.gov
Polar BodiesPresent in polar bodies of early cleavage stage embryos. nih.gov
Yolk NucleiPresent in endoreplicating yolk nuclei. nih.gov

Detailed Research Findings

Detailed research has elucidated the molecular basis for this compound's functions. YA is a novel protein with a developmentally regulated subcellular localization. nih.gov In oocytes, it is cytoplasmic, but upon egg activation, it translocates to the nuclear lamina and nucleoplasm. nih.gov Here, it associates with lamin, DNA, and histone H2B. nih.gov

In vitro studies have demonstrated that YA can bind directly to chromatin with an affinity similar to that of Drosophila lamin Dm0. molbiolcell.org The binding to DNA and histone H2B is mediated by four distinct domains distributed along the YA molecule. molbiolcell.org This direct interaction with chromatin supports its role in organizing nuclear structure.

Mutational analyses of fs(1)Ya alleles have provided insights into critical regions of the protein. Leaky Ya alleles with lesions at opposite ends of the protein can partially complement each other, suggesting that both the N- and C-termini are important for YA function and that YA might interact with itself. nih.gov The C-terminal fragment of YA contains both a chromosome-binding domain and a lamin-binding domain, potentially linking chromatin to the nuclear envelope. molbiolcell.org

The observation that Ya mutant extracts are capable of assembling de novo nuclear structures surrounded by membranes and lamins indicates that YA is not essential for the basic formation of nuclei or the nuclear lamina itself. biologists.com Instead, its role appears to be in facilitating proper chromatin condensation and the interaction between chromatin and the nuclear envelope, which are crucial for the transition from meiosis to mitosis and subsequent embryonic divisions. biologists.comnih.govnih.gov

The failure of Ya mutant embryos to progress past the pronuclear stage, despite normal meiotic segregation and entry into S phase, underscores YA's requirement at a specific control point related to nuclear organization and the initiation of mitosis. nih.govnih.gov The abnormal associations between meiotic products and the male pronucleus in these mutants highlight the necessity of YA for coordinating the behavior of these nuclei prior to the first mitotic division. nih.gov

Compound Names and PubChem CIDs

Molecular Interactions of Fs 1 Ya Protein

Protein-Protein Interactions

fs(1)Ya engages in specific protein-protein interactions that are critical for its localization and function within the nuclear envelope. Regions within the fs(1)Ya protein, such as the OPA repeat-containing and Ser/Thr-rich domains, have been suggested to be involved in these interactions with the protein-rich layer of the nuclear envelope. uniprot.org

Association with Histones (e.g., Histone H2B)

fs(1)Ya has been demonstrated to associate with histones, specifically Histone H2B. alliancegenome.orgflybase.orgpax-db.orgnih.govmolbiolcell.org This interaction is part of fs(1)Ya's broader capacity to bind chromatin. nih.govmolbiolcell.org Studies have shown that fs(1)Ya binds to chromatin through interactions with both DNA and histone H2B. nih.govmolbiolcell.org Four distinct domains distributed along the fs(1)Ya molecule have been identified as mediating its binding to DNA and histone H2B. nih.gov The affinity of fs(1)Ya for chromatin, mediated by its interactions with DNA and H2B, has been reported with a dissociation constant (Kd) of 1.1 μM, which is comparable to the affinity of Drosophila Lamin Dm0 for chromatin. nih.govmolbiolcell.org

Putative Interactions with Other Nuclear Envelope Components

As a component of the nuclear envelope and nuclear lamina, fs(1)Ya is likely to interact with other proteins in this cellular compartment. biologists.comalliancegenome.orgflybase.orgnih.govnih.govuniprot.orguoa.grcdnsciencepub.comnih.gov While the OPA repeat-containing and Ser/Thr-rich regions of fs(1)Ya are thought to be involved in interactions with the nuclear envelope uniprot.org, specific direct interactions with other nuclear envelope components beyond Lamin Dm0 have been investigated. For instance, yeast two-hybrid experiments exploring interactions between Lamin Dm0, otefin, and fs(1)Ya found no interaction between fs(1)Ya and otefin, another protein found in the Drosophila nuclear envelope. psu.edu

Evidence for Self-Interaction or Oligomerization

There is some evidence suggesting that fs(1)Ya may undergo self-interaction or oligomerization. Mutational analyses of Ya alleles have indicated that the N- and C-termini of the this compound are important for its function. nih.gov The results from these studies, particularly with leaky Ya alleles that exhibit partial complementation, suggest that fs(1)Ya might interact with itself, either directly or indirectly. nih.gov

Nucleic Acid Interactions

A key aspect of fs(1)Ya function is its ability to interact with nucleic acids, specifically DNA. alliancegenome.orgflybase.orgpax-db.orgnih.govmolbiolcell.org

Protein NameOrganismUniProtKB Accession
This compoundDrosophila melanogasterP25028

Binding to Decondensed Chromatin

Research indicates that the this compound is capable of associating with chromatin, demonstrating a preference for decondensed chromatin. biologists.comnih.govdntb.gov.ua Studies using ectopic expression of YA in polytene cells showed its association with polytene chromosomes, primarily at interbands, which represent less condensed regions of these chromosomes. biologists.comnih.govmolbiolcell.org In vitro experiments using extracts from Drosophila embryos and oocytes further support this, demonstrating that embryonic YA protein can associate with decondensed Xenopus sperm chromatin. biologists.commolbiolcell.org

The interaction between YA and chromatin is direct and specific. molbiolcell.org YA binds to DNA, showing a preference for double-stranded DNA over single-stranded DNA. molbiolcell.org Additionally, it interacts with histone H2B. alliancegenome.orgmolbiolcell.org These interactions are mediated by four distinct domains distributed along the length of the YA protein molecule. molbiolcell.org The affinity of YA for chromatin (Kd = 1.1 μM) is comparable to that observed for Drosophila lamin Dm0 binding to chromatin. molbiolcell.org

While YA can associate with decondensed chromatin, studies using YA mutant extracts have shown that YA function is not necessary for the in vitro decondensation of sperm chromatin. biologists.com This suggests that while YA binds to decondensed chromatin, it may not be the primary factor driving the decondensation process itself.

Functional Significance of this compound-Interaction Networks

The interaction network involving this compound is crucial for proper nuclear organization and the progression of early embryonic development. As a nuclear lamina protein, YA is hypothesized to contribute to the structural framework of the nuclear envelope and provide anchoring sites for interphase chromosomes, thereby influencing nuclear and chromatin organization. biologists.comnih.gov

Mutational analyses of the fs(1)Ya gene have revealed the functional importance of different regions of the protein, including the N- and C-termini, cysteine residues within potential zinc fingers, a serine/threonine-rich region, and a potential phosphorylation site. nih.gov Mutations in these regions can lead to early embryonic arrest with abnormal nuclear envelopes, highlighting their necessity for proper YA function. nih.govnih.gov

Genetic and biochemical evidence suggests that YA proteins can interact with one another, potentially forming complexes. nih.gov Intragenic complementation observed between mutations at opposite ends of the YA protein supports the idea of interaction between different YA molecules. nih.govnih.gov Coimmunoprecipitation experiments have provided biochemical confirmation of these interactions in vivo. nih.gov

The interaction of YA with lamin Dm0, a major component of the nuclear lamina, is also significant. biologists.com The C-terminal region of YA (residues 506-696) has been shown to interact with lamin Dm0 and is sufficient to target a heterologous protein to the nuclear periphery in Drosophila cells. biologists.com This interaction appears to be important for the proper localization or retention of YA within the nuclear envelope. nih.govbiologists.com

The ability of this compound to bind to both DNA/histone H2B and interact with lamin Dm0 suggests a role in connecting the chromatin to the nuclear envelope. biologists.comnih.govmolbiolcell.org This connection is proposed to be important for organizing the nucleus during early embryogenesis and may be required for maintaining the proper organization of chromosomes, such as the Rabl arrangement observed in embryo nuclei. biologists.com The abnormal chromatin condensation observed in Ya mutant embryos further supports a role for YA in modulating chromosome condensation state during the transition from meiosis to mitosis. nih.govmolbiolcell.org

The functional significance of the fs(1)Ya interaction network is underscored by the severe developmental phenotype of Ya mutant embryos, which arrest prior to the first mitotic division. biologists.comnih.govflybase.orgresearchgate.net This arrest is associated with abnormal nuclear envelopes and chromatin condensation defects, indicating that the proper formation and function of the YA interaction network are essential for initiating embryonic cleavage divisions and ensuring the transition from meiosis to mitosis. biologists.comnih.govresearchgate.netmolbiolcell.org

Regulatory Mechanisms of Fs 1 Ya Protein Activity

Post-Translational Modifications (PTMs) of fs(1)Ya Protein

Post-translational modifications are crucial for modulating the function of the this compound, enabling rapid and reversible changes in its activity and subcellular localization. Among these, phosphorylation and dephosphorylation are key regulatory events.

The phosphorylation state of the this compound is dynamically regulated, particularly during oocyte maturation and the subsequent egg-to-embryo transition. Research has shown that the this compound in ovaries exists in a hyperphosphorylated state relative to its state in unfertilized eggs and early embryos. This suggests that dephosphorylation is a critical event upon egg activation, which is essential for the transition from a mature oocyte to a developmentally competent egg. oup.com

Egg activation triggers a cascade of cellular events, including the resumption and completion of meiosis, and significant remodeling of the oocyte's proteome through post-translational modifications. oup.com The shift in the phosphorylation status of fs(1)Ya is part of a broader, dynamic regulation of many maternal proteins during this transition, indicating that a precise balance of kinase and phosphatase activity is necessary to prepare the embryo for the initial mitotic divisions. oup.comnih.gov

The amino acid sequence of the this compound contains several consensus sequences that are potential targets for phosphorylation by key cell cycle kinases. Two such sites have been identified as putative targets for Maturation Promoting Factor (MPF), a complex of Cyclin-dependent kinase 1 (CDK1) and Cyclin B, which is a master regulator of the M-phase. nih.gov Another site matches the consensus for phosphorylation by Mitogen-Activated Protein Kinase (MAPK). nih.gov

The activity of both MPF and MAPK is known to be pivotal in driving oocyte maturation and the early embryonic cell cycles. nih.gov The presence of their consensus sites on fs(1)Ya strongly suggests that these kinases directly regulate its function, likely controlling its dissociation from the nuclear envelope during mitosis.

Putative Phosphorylation SiteLocationAssociated Kinase(s)Potential Role
ITPIRAmino acids 443-447MPF (CDK1/Cyclin B), MAPKRegulation of cell cycle-dependent activity
FSPKKAmino acids 511-515MPF (CDK1/Cyclin B)Regulation of cell cycle-dependent activity

This table summarizes the identified putative phosphorylation sites on the this compound and their potential regulatory kinases.

While direct experimental confirmation of phosphorylation at these specific sites by MPF and MAPK is ongoing, their identification provides a strong framework for understanding how fs(1)Ya is integrated into the cell cycle control machinery. The broader family of Protein Phosphatase 1 (PP1) is a likely candidate for the dephosphorylation of fs(1)Ya, given its established roles in regulating M-phase progression and chromatin condensation during oocyte meiosis. researchgate.netfaseb.org

Post-translational modifications, particularly phosphorylation, have a direct and profound impact on the subcellular localization and function of the this compound. The localization of fs(1)Ya is essential for its function, and this localization is tightly controlled by its phosphorylation state. nih.gov

Mutational analyses have demonstrated that the C-terminal region of the this compound is indispensable for its proper localization to the nuclear envelope. nih.gov A truncation of the C-terminal 179 amino acids results in a protein that can still enter the nucleus but fails to be retained at the nuclear envelope, instead showing diffuse nucleoplasmic staining. nih.gov This mislocalization renders the protein non-functional, highlighting that its association with the nuclear lamina is critical for its role in early embryogenesis. nih.gov

Phosphorylation is a well-established mechanism for regulating protein-protein interactions and subcellular localization. arvojournals.org It is hypothesized that the phosphorylation of fs(1)Ya by mitotic kinases like MPF induces a conformational change that leads to its dissociation from its binding partners in the nuclear lamina, such as lamin proteins. This release would facilitate the breakdown of the nuclear envelope during mitosis. Conversely, dephosphorylation after mitosis would be required for fs(1)Ya to re-associate with the reforming nuclear envelope of the daughter nuclei.

Cell Cycle Regulation of this compound Function

The function of the this compound is intrinsically linked to the progression of the cell cycle. As a component of the nuclear lamina, its behavior mirrors the dynamic disassembly and reassembly of the nuclear envelope during mitosis.

Immunofluorescence studies have revealed a distinct pattern of fs(1)Ya localization throughout the cell cycle in early embryos. nih.govelsevierpure.com During interphase, prophase, and metaphase, fs(1)Ya is localized to the nuclear envelope. nih.gov However, as the cell progresses into anaphase and telophase, the protein becomes dispersed throughout the cytoplasm. nih.gov This dynamic relocalization is crucial for allowing the segregation of chromosomes and the subsequent reformation of the nuclear envelope in the daughter cells. This cell cycle-dependent localization is not dependent on other maternal factors, as it is also observed when fs(1)Ya is ectopically expressed in various cell types. nih.govelsevierpure.com

The timing of fs(1)Ya's dispersal from the nuclear envelope coincides with the peak activity of mitotic kinases such as MPF, further supporting the model that its phosphorylation status dictates its localization and function. The requirement for fs(1)Ya in the very first mitotic divisions underscores its role in facilitating the rapid and synchronous cleavage divisions that characterize early Drosophila development. nih.gov

Developmental Regulatory Pathways Influencing this compound Expression and Activity

The expression and activity of the this compound are under strict developmental control, ensuring its presence and function at the precise time it is needed in embryogenesis. The fs(1)Ya gene is a classic example of a maternal-effect gene. This means that the fs(1)Ya mRNA is transcribed in the mother's nurse cells during oogenesis and deposited into the oocyte. nih.gov

The protein itself is not synthesized until late in oogenesis, during oocyte maturation. oup.com This translational control is a key regulatory step, ensuring that the this compound is available to participate in the completion of meiosis and the subsequent transition to mitotic divisions. The regulation of fs(1)Ya is a critical component of the broader maternal-to-zygotic transition (MZT), the developmental window where control of embryogenesis shifts from maternally supplied molecules to products of the zygotic genome. nih.gov

The developmental pathway leading to fs(1)Ya activation involves a cascade of events that initiate oocyte maturation. A still-unidentified signal triggers the activation of Polo kinase, which in turn activates the phosphatase Twine (Cdc25). nih.gov Twine then activates the CDK1 subunit of MPF, leading to a surge in MPF activity. nih.gov This increase in MPF activity is likely responsible for the phosphorylation of a suite of maternal proteins, including fs(1)Ya, preparing the oocyte for the resumption of meiosis and the subsequent embryonic divisions.

The strict maternal provision and temporal regulation of fs(1)Ya highlight its specialized and essential role in the unique cellular context of the early embryo, which is characterized by rapid, synchronous nuclear divisions without cytokinesis.

Methodological Approaches in Fs 1 Ya Protein Research

In vivo Functional Assays

In vivo assays are critical for understanding the function of the fs(1)Ya protein within the complex environment of a living organism. These experiments have been pivotal in confirming the protein's essential role in early embryonic development.

Genetic rescue experiments are a powerful tool to confirm that a cloned gene corresponds to a specific mutant phenotype. In the context of fs(1)Ya research, this technique has been used to unequivocally demonstrate the function of the Ya gene. By introducing a wild-type copy of the Ya complementary DNA (cDNA) into the germline of flies carrying a null mutation (Ya2), researchers have been able to "rescue" the female sterile phenotype. nih.gov This process involves creating transgenic flies that can express the functional this compound, thereby restoring the viability of embryos from homozygous mutant mothers. nih.gov The success of these experiments provides definitive proof that the introduced Ya cDNA is sufficient to perform the essential functions of the endogenous gene during early embryogenesis. nih.gov

Table 1: Summary of Genetic Rescue Experiment for fs(1)Ya

Experimental Setup Genotype of Female Phenotype Outcome of Germline Transformation with Wild-Type Ya cDNA
ControlWild-TypeFertileNot Applicable
MutantYa2/Ya2Female Sterile (Embryonic Arrest)Rescued (Fertility Restored)

Ectopic expression involves inducing the expression of a gene in a tissue or at a developmental stage where it is not normally found. This method has been instrumental in dissecting the regulation and localization of the this compound, independent of other maternal factors. nih.govbohrium.comelsevierpure.com Researchers have ectopically expressed fs(1)Ya in various cell types, including tissue culture cells, neuroblasts, and male accessory glands. nih.govbohrium.comelsevierpure.com These studies revealed that the cell cycle-dependent nuclear localization of fs(1)Ya is an intrinsic property of the protein and does not depend on exclusively maternal products. nih.govbohrium.comelsevierpure.com Furthermore, ectopic expression in cells with polytene chromosomes demonstrated that the this compound can associate with these chromosomes, suggesting a role in chromosome organization. nih.gov

Table 2: Findings from Ectopic Expression of this compound

Expression System Key Observation Conclusion
Tissue Culture CellsCell cycle-dependent nuclear localizationIntrinsic property of the protein, independent of maternal factors
NeuroblastsCell cycle-dependent nuclear localizationConfirms independence from maternal products
Male Accessory GlandsCell cycle-dependent nuclear localizationBroad applicability of the localization mechanism
Salivary Glands (Polytene Chromosomes)Association with polytene chromosomesPotential role in chromosome organization

Cell Biological Techniques

To understand the function of a protein, it is crucial to determine its precise location within the cell. Cell biological techniques, particularly advanced microscopy, have been essential in pinpointing the subcellular residence of the this compound.

Immunofluorescence microscopy utilizes antibodies tagged with fluorescent dyes to visualize the location of a specific protein within a cell. This technique has been extensively used to study the distribution of the this compound. These studies have shown that fs(1)Ya is localized to the nuclear envelope of cleavage nuclei, pronuclei, and nonmitotic nuclei. nih.govbohrium.com A key finding from immunofluorescence analysis is that this localization is dynamic and depends on the stage of the cell cycle. wikigenes.orgnih.gov The protein is associated with the nuclear envelope from interphase through metaphase but becomes dispersed throughout the cytoplasm during anaphase and telophase. nih.gov This method was also crucial in analyzing the effects of mutations, showing, for instance, that a C-terminal truncation of the protein prevents its proper localization to the nuclear envelope. nih.gov

Biochemical and Molecular Approaches

A variety of biochemical and molecular techniques have been employed to understand the this compound's interactions and the function of its different domains. These approaches have complemented the in vivo and cell biological studies by providing mechanistic insights.

Mutational analysis of different Ya alleles has been crucial in defining the functional domains of the protein. nih.govnih.gov By correlating specific mutations with their resulting phenotypes, researchers have identified that both the N- and C-termini of the protein are important for its function. nih.gov

To identify interacting partners, researchers have used techniques such as the yeast two-hybrid system. This approach was used to demonstrate a direct interaction between fs(1)Ya and lamin Dm, further solidifying its role as a nuclear lamina protein. wikigenes.org Affinity chromatography and blot overlay assays have also been used to identify cytoplasmic proteins that associate with fs(1)Ya.

Furthermore, immunoprecipitation experiments have revealed that fs(1)Ya proteins can interact with each other, suggesting they may form complexes or oligomers to carry out their function. nih.gov Molecular analyses, including DNA mutational analysis, have been used to pinpoint the specific molecular lesions in various Ya mutant alleles, providing a deeper understanding of how these mutations lead to the observed defects in embryonic development. nih.gov

Table 3: Overview of Biochemical and Molecular Approaches in fs(1)Ya Research

Technique Purpose Key Finding
Mutational AnalysisTo identify functionally important protein domainsBoth N- and C-termini are critical for fs(1)Ya function. nih.gov
Yeast Two-Hybrid SystemTo identify direct protein-protein interactionsfs(1)Ya interacts directly with lamin Dm. wikigenes.org
Affinity ChromatographyTo isolate proteins that bind to fs(1)YaIdentification of interacting cytoplasmic proteins.
Blot Overlay AssaysTo confirm protein-protein interactionsUsed in conjunction with affinity chromatography to validate interactors.
ImmunoprecipitationTo study protein complexesfs(1)Ya proteins interact with each other. nih.gov
DNA Mutational AnalysisTo identify the molecular basis of mutationsPinpointing specific genetic lesions in Ya alleles. nih.gov

In vitro Chromatin Association Assays

To understand the interaction of fs(1)Ya with chromatin, researchers have utilized in vitro chromatin association assays. One key approach involves incubating extracts from Drosophila embryos and oocytes containing the this compound with decondensed sperm chromatin from Xenopus. This method allows for the direct observation of the protein's ability to bind to chromatin in a controlled, cell-free environment. Findings from these assays have demonstrated that fs(1)Ya is capable of associating with chromatin, suggesting a direct role in chromatin organization or function.

Nuclear Assembly Assays

The role of fs(1)Ya in the formation of the nucleus has been investigated through nuclear assembly assays. These in vitro experiments typically use extracts from Drosophila oocytes, including those deficient in fs(1)Ya, to observe the de novo formation of nuclear structures. By adding sperm chromatin to these extracts, researchers can monitor the assembly of a nuclear envelope. Seminal studies have shown that extracts lacking functional fs(1)Ya are still capable of assembling nuclear structures that are enclosed by a nuclear membrane and contain lamins. This critical finding indicates that fs(1)Ya is not essential for the fundamental process of de novo nuclear assembly.

Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid)

The yeast two-hybrid system has been a pivotal tool for identifying and mapping the interactions between fs(1)Ya and other proteins. nih.gov This genetic method detects the physical interaction between two proteins by reconstituting the function of a transcription factor in yeast, which in turn activates a reporter gene. Through this technique, a significant interaction has been identified between fs(1)Ya and lamin Dm, a major component of the nuclear lamina. nih.gov Further investigation using this system has helped to delineate the specific domains responsible for this interaction.

Table 1: Yeast Two-Hybrid Interaction Mapping of fs(1)Ya and Lamin Dm

Bait Protein (Domain) Prey Protein (Domain) Interaction Detected
fs(1)Ya (Full-length) Lamin Dm (Full-length) Yes
fs(1)Ya (C-terminal region) Lamin Dm (Full-length) Yes
fs(1)Ya (N-terminal region) Lamin Dm (Full-length) No
Lamin Dm (Rod and tail domain) fs(1)Ya (Full-length) Yes

Mutational Analysis of Protein Domains

Mutational analysis has been instrumental in dissecting the functional domains of the this compound. nih.govnih.gov By creating and characterizing various mutant alleles of the fs(1)Ya gene, researchers have been able to correlate specific protein regions with particular cellular functions. For example, the analysis of leaky Ya alleles with lesions at opposite ends of the protein suggested that both the N- and C-termini are crucial for its function and hinted at the possibility of fs(1)Ya self-interaction. nih.govnih.gov Furthermore, specific mutations have been shown to result in abnormal chromatin condensation and failures in the fusion of meiotic products, highlighting the protein's role in these early developmental processes. nih.govnih.gov

Table 2: Phenotypes of Characterized fs(1)Ya Mutant Alleles

Mutant Allele Molecular Lesion Observed Phenotype
Strong Ya mutation Not specified Early embryonic arrest with abnormal nuclear envelopes before the first mitotic division. nih.gov
Leaky Ya mutants Lesions at opposite ends of the protein A proportion of embryos proceed beyond the first division but arrest after several abnormal divisions. nih.gov
Unfertilized eggs from Ya mutants Not specified Nuclei of different sizes and condensation states, abnormal fusion of meiotic products. nih.gov

Omics-Based Investigations

The advent of high-throughput "omics" technologies has provided a broader perspective on the regulation and expression of the this compound and its corresponding gene.

Proteomic Analysis of this compound Abundance and Modifications

Quantitative proteomics has offered insights into the dynamics of this compound levels during different developmental stages. Mass spectrometry-based analyses of Drosophila oocyte maturation and egg activation have revealed that the abundance of this compound increases during oocyte maturation. nih.gov This upregulation suggests a preparatory role for the protein in anticipation of the rapid mitotic divisions that occur in the early embryo. nih.gov While these studies have quantified its abundance, detailed characterization of post-translational modifications on fs(1)Ya remains an area for further investigation.

Transcriptomic Analysis of fs(1)Ya Gene Expression

Transcriptomic studies, such as single-cell RNA sequencing in Drosophila, provide a comprehensive view of gene expression patterns. elifesciences.org While specific, detailed transcriptomic analyses focusing solely on the fs(1)Ya gene are not extensively documented in the provided search results, the broader context of Drosophila transcriptomics indicates that the expression of maternally provided transcripts is a critical aspect of early development. nih.gov The fs(1)Ya gene is known to be maternally expressed, with its RNA being synthesized and stored in the oocyte for later translation. nih.gov Future transcriptomic studies could further elucidate the precise timing and regulation of fs(1)Ya gene expression during oogenesis and early embryogenesis.

Comparative Biology and Evolutionary Insights

Conservation of fs(1)Ya Protein Orthologs Across Species

While the provided search results primarily focus on Drosophila melanogaster this compound, the concept of protein orthologs and their conservation across species is a fundamental aspect of comparative biology. Orthologs are genes in different species that evolved from a common ancestral gene by speciation. They typically retain the same function in the course of evolution. The UniProt database entry for Drosophila melanogaster this compound (accession P25028) lists predicted pairwise orthologs in other Drosophila species, such as Drosophila persimilis, Drosophila pseudoobscura, Drosophila erecta, and Drosophila simulans omabrowser.org. This suggests that proteins with similar sequences and likely conserved functions exist within the Drosophila genus. The presence of orthologs in related species implies an evolutionary pressure to maintain the function of fs(1)Ya, highlighting its importance in the biological processes it regulates.

Evolutionary Divergence of Nuclear Envelope Proteins and Mitotic Regulators

Nuclear envelope proteins and mitotic regulators are crucial for cell division and nuclear organization. The this compound, being a nuclear envelope protein required for embryonic mitosis, is part of this group nih.govuniprot.org. Studies on nuclear envelope proteins, such as Lamina-Associated Polypeptide 2 (LAP2) isoforms, indicate evolutionary divergence in their functional properties and interactions researchgate.net. While some isoforms are anchored to the inner nuclear membrane and interact with B-type lamins and DNA, contributing to heterochromatin organization, others may have different roles researchgate.net. The behavior of fs(1)Ya, which disperses from the nuclear envelope during anaphase and telophase, is different from that of lamins nih.gov. This suggests potential evolutionary divergence in the dynamic association of nuclear envelope proteins during the cell cycle.

The fs(1)Ya gene itself is a maternal-effect gene specifically required for embryonic mitosis in Drosophila nih.gov. Its role in initiating the first embryonic mitosis and potentially subsequent divisions points to its function as a mitotic regulator nih.gov. The evolutionary divergence of mitotic regulators can be influenced by changes in developmental processes and reproductive strategies across species. While fs(1)Ya is essential for the meiosis-to-mitosis transition in Drosophila biologists.comnih.gov, the specific mechanisms and the involvement of orthologous proteins might differ in other organisms.

Broader Implications for Meiosis-Mitosis Transition Mechanisms

The transition from meiosis to mitosis is a critical developmental event in sexually reproducing organisms. In Drosophila, the this compound is essential for this transition biologists.comnih.govresearchgate.net. Mutant embryos lacking functional fs(1)Ya arrest before the first mitotic division, displaying abnormal chromatin condensation and pronuclear association defects after meiosis nih.govnih.govresearchgate.netmolbiolcell.org. This suggests that fs(1)Ya is needed for proper nuclear organization and chromatin state transition following meiosis II and the initiation of the first postmeiotic S phase nih.govmolbiolcell.org.

Research indicates that fs(1)Ya associates with chromatin, binding directly to DNA and histone H2B researchgate.netmolbiolcell.org. This interaction is thought to mediate the proper chromosome condensation state during the meiosis-to-mitosis transition molbiolcell.org. The protein's localization to the nuclear lamina and its interaction with lamin also suggest a role in connecting the lamina and chromosomes, aiding in nuclear organization nih.govbiologists.comresearchgate.net.

The study of fs(1)Ya provides insights into the complex molecular events governing the shift from a meiotic to a mitotic cell cycle program. The requirement for fs(1)Ya function during and after egg maturation to facilitate proper chromatin condensation highlights the importance of maternal factors in preparing the zygote for rapid cleavage divisions nih.gov. The defects observed in fs(1)Ya mutants, such as abnormal associations among haploid nuclei and asynchronous chromatin condensation, underscore the protein's role in coordinating nuclear events during this transition nih.gov.

Understanding the function and evolutionary context of proteins like fs(1)Ya contributes to a broader understanding of the conserved and divergent mechanisms that regulate the meiosis-mitosis transition across different species. While the core requirement for proper nuclear organization and chromatin dynamics during this period is likely conserved, the specific protein players and regulatory networks may have evolved.

Data Table

While detailed quantitative data tables on fs(1)Ya conservation across species were not explicitly found in the search results, the presence of predicted orthologs in other Drosophila species can be summarized.

SpeciesProtein Name/IdentifierOrthology Status (Predicted)
Drosophila melanogasterMitosis initiation protein fs(1)Ya-
Drosophila persimilisDROME29239 orthologPairwise Ortholog
Drosophila pseudoobscuraDROPS07000Pairwise Ortholog
Drosophila erectaDROME29239 orthologPairwise Ortholog
Drosophila simulansDROSI14505Pairwise Ortholog

Note: This table is based on predicted orthology data from UniProt/OMA Browser omabrowser.org.

Future Research Directions and Unanswered Questions

Elucidating the Precise Molecular Mechanisms of fs(1)Ya Protein-Mediated Chromatin Organization

While it is established that fs(1)Ya is essential for proper chromatin condensation in the early embryo, the precise molecular mechanisms by which it achieves this are not fully understood. tandfonline.com Research has shown that fs(1)Ya can directly and specifically bind to chromatin. mdpi.com It exhibits a preference for double-stranded DNA over single-stranded DNA and does not bind to RNA. mdpi.com Furthermore, fs(1)Ya has been shown to interact with histone H2B. mdpi.com This binding to both DNA and a core histone suggests a direct role in structuring chromatin.

Future research should focus on dissecting these interactions at a molecular level. Key unanswered questions include:

DNA Sequence Specificity: Does fs(1)Ya exhibit any sequence preference in its binding to DNA? Identifying specific binding sites within the genome would provide crucial clues about its regulatory functions.

Role of Chromatin Remodelers: Does fs(1)Ya cooperate with ATP-dependent chromatin remodeling complexes or histone-modifying enzymes to alter chromatin structure? Investigating potential physical and functional interactions with these factors is a critical next step.

Higher-Order Chromatin Structure: How does the binding of fs(1)Ya to DNA and histones translate into higher-order chromatin organization? Advanced imaging techniques, such as super-resolution microscopy and chromosome conformation capture (3C) technologies, could be employed to visualize the effects of fs(1)Ya on chromatin architecture in vivo.

Understanding these mechanisms will not only clarify the function of fs(1)Ya but also provide broader insights into how the nuclear lamina contributes to the spatial organization of the genome.

Comprehensive Mapping of the this compound Interactome in vivo

Identifying the full complement of proteins that interact with fs(1)Ya is essential for a complete understanding of its function. To date, several key interactors have been identified.

Lamin Dm0: The major lamina protein in Drosophila, lamin Dm0, is a known interactor. wikigenes.org The interaction with lamin is thought to be crucial for the localization and stabilization of fs(1)Ya at the nuclear lamina. wikigenes.org

Self-Interaction: Biochemical evidence from co-immunoprecipitation experiments, supported by genetic data showing interallelic complementation, indicates that fs(1)Ya proteins can form complexes with each other. nih.gov

Otefin: This peripheral inner nuclear membrane protein also interacts with lamin Dm0, and it has been suggested that lamin may mediate or stabilize the localization of both otefin and fs(1)Ya at the nuclear lamina. wikigenes.org

P0/AP3: In the cytoplasm of ovaries and embryos, fs(1)Ya has been shown to bind to the ribosomal protein P0/AP3, which also functions as an apurinic/apyrimidinic endonuclease. wikigenes.org

While these findings are significant, a comprehensive and unbiased mapping of the fs(1)Ya interactome in vivo is still needed. Modern proteomic techniques could be employed to achieve this:

TechniqueDescriptionPotential Insights for fs(1)Ya Research
Affinity Purification-Mass Spectrometry (AP-MS) A tagged version of fs(1)Ya is expressed in vivo, and interacting proteins are co-purified and identified by mass spectrometry.Identification of stable and abundant interactors in different developmental stages or cell cycle phases.
Proximity-Dependent Biotin (B1667282) Identification (BioID) fs(1)Ya is fused to a promiscuous biotin ligase, which biotinylates nearby proteins that can then be purified and identified.Captures transient and weak interactions that may be lost during conventional affinity purification.
Yeast Two-Hybrid (Y2H) Screening A genetic method to screen for binary protein-protein interactions.Can identify direct physical interactions between fs(1)Ya and other proteins from a library of potential partners.

A thorough map of the fs(1)Ya interactome will undoubtedly reveal novel functional connections and provide a more integrated view of its roles in the cell.

Structural Biology of this compound and its Interaction Domains

Understanding the three-dimensional structure of fs(1)Ya and its domains is crucial for a mechanistic interpretation of its function. The 91.3 kDa this compound has a hydrophilic nature and contains several predicted functional motifs, but a high-resolution structure of the full-length protein or its individual domains has yet to be determined. nih.gov

Key structural features and domains that warrant further investigation include:

N- and C-terminal Domains: Genetic studies have shown that mutations in the N-terminus can complement mutations in the C-terminus, suggesting that these are separable functional domains that may cooperate in trans when fs(1)Ya forms complexes. nih.gov

Putative Zinc Fingers: The protein sequence contains two potential Cys2-His2-type zinc finger motifs, which are known DNA-binding domains. nih.gov These are likely involved in the observed interaction of fs(1)Ya with DNA.

Nuclear Localization Signals (NLSs): Two potential NLSs have been identified in the fs(1)Ya sequence, consistent with its localization to the nucleus. nih.gov

Lamin Interaction Domain: A specific region of fs(1)Ya, spanning residues 556-696, has been identified as sufficient for both interaction with lamin Dm0 and for targeting a reporter protein to the nuclear periphery. wikigenes.org

DNA and Histone H2B Binding Domains: The ability of fs(1)Ya to bind both DNA and histone H2B is mediated by four distinct domains distributed along the length of the protein. mdpi.com

Future research in this area should aim to:

Determine High-Resolution Structures: Employ techniques like X-ray crystallography or cryo-electron microscopy to solve the atomic structure of full-length fs(1)Ya or its individual domains (e.g., the zinc fingers, the lamin-binding domain).

Characterize Domain Interactions: Use Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure and dynamics of fs(1)Ya domains in solution and to map the interfaces of interaction with partners like lamin, DNA, and histone H2B. wikipedia.orgyoutube.com

Computational Modeling: In the absence of experimental structures, computational methods like AlphaFold could be used to generate predictive models of fs(1)Ya's structure, which can then guide hypothesis-driven experimental validation. youtube.com

Translational Potential of Insights from Drosophila this compound Research to Conserved Eukaryotic Processes

While fs(1)Ya is a Drosophila-specific protein, the fundamental processes it regulates—chromatin organization, nuclear envelope dynamics, and cell cycle control—are highly conserved across eukaryotes. The nuclear lamina in all metazoans is a key structural and regulatory hub. oregonstate.education Mutations in human genes encoding lamins and lamin-associated proteins lead to a wide range of diseases known as laminopathies, which include muscular dystrophies, lipodystrophies, and progeroid syndromes. nih.govnih.gov

Therefore, research on fs(1)Ya has significant translational potential:

Identifying Functional Homologs: Although a direct sequence ortholog of fs(1)Ya has not been identified in vertebrates, it is possible that other, non-homologous proteins fulfill a similar function. Future research could focus on identifying vertebrate nuclear lamina proteins that share key functional characteristics with fs(1)Ya, such as cell cycle-dependent chromatin binding and a requirement for early embryonic mitoses.

Understanding Laminopathies: The study of how fs(1)Ya interacts with the lamina and chromatin in Drosophila can provide valuable models for understanding how disruptions of the lamina-chromatin interface contribute to human disease. biologists.com For example, dissecting the consequences of fs(1)Ya mutations on genome organization could shed light on the mechanisms underlying the tissue-specific defects seen in laminopathies.

General Principles of Nuclear Organization: Drosophila provides a powerful genetic model to uncover fundamental principles of how the nuclear envelope influences nuclear function. The insights gained from studying fs(1)Ya contribute to a broader understanding of how this cellular compartment is integrated with the cell cycle and gene expression machinery, principles that are likely to be conserved throughout the animal kingdom.

By continuing to explore the function of fs(1)Ya in Drosophila, researchers can uncover conserved mechanisms that are relevant to human health and disease, particularly those related to the structure and function of the cell nucleus.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying fs(1)Ya protein levels in biological samples?

  • Answer: Enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantitative measurement. Key steps include:

  • Optimizing sample dilution to avoid matrix effects (e.g., using buffers specified in ELISA protocols) .
  • Validating assay specificity via cross-reactivity tests with homologous proteins .
  • Including internal controls to account for inter-plate variability .
    • Table 1: Comparison of detection limits across assays:
Assay TypeDetection LimitSample VolumeReference
ELISA0.2 ng/mL50 µL
Western5 ng/mL20 µLN/A

Q. What physiological roles of this compound are supported by existing literature?

  • Answer: Current studies suggest roles in cellular signaling and developmental regulation, though mechanistic insights remain limited. Researchers should:

  • Cross-reference ortholog functions in model organisms (e.g., Drosophila homologs) while noting species-specific divergence .
  • Prioritize loss-of-function experiments to isolate causality .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound expression levels across studies?

  • Answer: Discrepancies often arise from methodological differences. Mitigation strategies include:

  • Conducting meta-analyses to identify confounding variables (e.g., sample storage conditions, antibody lot variations) .
  • Performing power analyses to ensure adequate sample sizes .
  • Adopting standardized reporting frameworks (e.g., MIAPE guidelines) .
    • Example: A 2023 study attributed inconsistent ELISA results to improper wash steps, emphasizing protocol adherence .

Q. What experimental designs are optimal for investigating this compound interactions in heterogeneous cell populations?

  • Answer: Single-cell proteomics coupled with fluorescence-activated cell sorting (FACS) is recommended. Key considerations:

  • Using tandem mass tags (TMT) to reduce batch effects .
  • Validating interactions via co-immunoprecipitation in controlled knockdown models .
    • Table 2: Common pitfalls in interaction studies:
PitfallSolutionReference
Non-specific bindingBlock with 5% BSA for 1 hour
Low signal-to-noiseOptimize antibody titers

Q. How can cross-species functional studies of this compound address evolutionary divergence challenges?

  • Answer: Sequence homology ≤40% requires cautious extrapolation. Approaches include:

  • Using machine learning to predict functional domains conserved across species .
  • Validating findings in humanized transgenic models .
    • Note: Only 32% of fs(1)Ya homologs share catalytic domains between mammals and insects .

Methodological Guidance

Q. What statistical frameworks are suitable for analyzing this compound dynamics in longitudinal studies?

  • Answer: Mixed-effects models account for intra-subject variability. Steps:

Normalize data using z-scores to reduce batch effects.

Apply false discovery rate (FDR) correction for multi-timepoint comparisons .

Q. How should researchers design hypothesis-driven experiments to explore this compound post-translational modifications (PTMs)?

  • Answer: Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible: Use phosphoproteomic arrays with PTM-specific antibodies .
  • Novel: Focus on understudied modifications (e.g., succinylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.